An In-depth Technical Guide to Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate: Properties, Potential Applications, and Synthetic Considerations
An In-depth Technical Guide to Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate: Properties, Potential Applications, and Synthetic Considerations
This technical guide provides a detailed exploration of Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate, a molecule of interest for researchers, scientists, and professionals in drug development. Given the limited direct literature on this specific compound, this guide synthesizes information from its core structural motifs: the hindered phenol (3-tert-butyl-4-hydroxyphenyl) and the methanesulfonate group. By understanding the established roles and properties of these components, we can infer the potential characteristics and applications of the target molecule, providing a foundational framework for future research and development.
Introduction: A Molecule of Two Halves
Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate, with the CAS number 2225879-32-1, is an organic salt that combines two functionally significant chemical moieties.[1] The first is a hindered phenolic structure , renowned for its antioxidant properties.[2][3] The second is a methanesulfonate group , a versatile functional group in organic synthesis, often utilized as an excellent leaving group.[4] This unique combination suggests a molecule with potential dual functionality: a stable, water-soluble antioxidant and a useful synthetic intermediate. This guide will deconstruct the properties of each moiety to build a comprehensive profile of the parent compound.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₃NaO₄S | Based on the chemical structure. |
| Appearance | Likely a white to off-white solid | Typical for sodium sulfonate salts. |
| Solubility | Expected to be soluble in water and polar organic solvents. | The presence of the sodium sulfonate group confers aqueous solubility. |
| Stability | The hindered phenol moiety is expected to be stable against oxidation. The methanesulfonate group is a stable protecting group under certain conditions.[5] | The bulky tert-butyl group sterically hinders the hydroxyl group, enhancing stability.[2] |
The Hindered Phenol Moiety: A Potent Antioxidant Scaffold
The 3-tert-butyl-4-hydroxyphenyl portion of the molecule is a classic example of a hindered phenol. These compounds are widely recognized for their ability to scavenge free radicals, thereby preventing oxidative damage to other molecules.[2][3]
Mechanism of Antioxidant Activity
The primary antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thus neutralizing it.[2] The resulting phenoxy radical is stabilized by resonance and the steric hindrance provided by the bulky tert-butyl group, which prevents it from participating in further radical chain reactions.[6]
Caption: Antioxidant mechanism of a hindered phenol.
Structure-Activity Relationship
The antioxidant efficacy of hindered phenols is influenced by several structural factors:
-
Steric Hindrance: The tert-butyl group ortho to the hydroxyl group is crucial. It provides a steric shield, enhancing the stability of the phenoxy radical and preventing dimerization.[7]
-
Electron-Donating Groups: The tert-butyl group also acts as an electron-donating group, which can increase the electron density on the hydroxyl group, potentially facilitating hydrogen atom donation.[7]
The strategic placement of the tert-butyl group in the target molecule suggests a design optimized for potent and stable antioxidant activity.
The Methanesulfonate Moiety: A Gateway to Further Functionalization
The methanesulfonate (mesylate) group is a well-established functional group in medicinal chemistry and organic synthesis.[4] Its primary role is that of an excellent leaving group in nucleophilic substitution reactions.[4]
Role in Synthesis
Aryl methanesulfonates, such as the one present in our target molecule (in its non-salt form), are valuable intermediates. They can be synthesized from the corresponding phenol and subsequently used to introduce other functional groups.[8] This suggests that Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate could serve as a precursor for the synthesis of a variety of derivatives.
Caption: Synthetic utility of aryl methanesulfonates.
Methanesulfonates in Drug Design
The sulfonamide group, of which methanesulfonate is a related functionality, is a key component in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[9][10] The sulfonyl group can participate in hydrogen bonding and other non-covalent interactions within biological targets. While the methanesulfonate in the target compound is primarily a leaving group, its presence suggests a scaffold that can be readily modified to incorporate pharmacologically active sulfonamide-based functionalities.
Potential Applications in Research and Drug Development
Based on the properties of its constituent moieties, Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate presents several intriguing possibilities for application:
-
Water-Soluble Antioxidant: The sodium sulfonate group imparts water solubility, which could make this compound a useful antioxidant in aqueous biological systems for in vitro studies.
-
Starting Material for Synthesis: Its primary utility may lie as a versatile starting material for the synthesis of more complex molecules. The methanesulfonate group allows for the introduction of various functionalities, while the hindered phenol provides a stable, antioxidant core.
-
Probe for Studying Oxidative Stress: In a research context, it could be used as a tool to mitigate oxidative stress in cell culture experiments, with its solubility being a key advantage.
Experimental Protocols
While specific protocols for this compound are not available, the following are representative experimental procedures for the synthesis of a related aryl methanesulfonate and for the evaluation of antioxidant activity. These would require optimization for the specific substrate.
General Protocol for the Synthesis of an Aryl Methanesulfonate
This protocol is a general method for the conversion of a phenol to an aryl methanesulfonate.
Materials:
-
3-(tert-butyl)-4-hydroxyphenol (or other phenolic starting material)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the phenol (1 equivalent) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the aryl methanesulfonate.
Protocol for DPPH Radical Scavenging Assay
This is a common method to assess the antioxidant activity of a compound.
Materials:
-
Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate (or test compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or another suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a series of dilutions of the test compound from the stock solution.
-
Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals).
Safety and Handling
Specific toxicological data for Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate is not available. However, some alkyl methanesulfonates are known to be genotoxic.[11] Therefore, this compound should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion and Future Directions
Sodium (3-(tert-butyl)-4-hydroxyphenyl)methanesulfonate is a compound with significant untapped potential, primarily stemming from the well-defined functionalities of its hindered phenol and methanesulfonate moieties. While direct experimental data is currently lacking in the public domain, this guide provides a strong theoretical foundation for its properties and potential applications. Future research should focus on the definitive synthesis and characterization of this molecule, followed by a thorough evaluation of its antioxidant and other biological activities. Its utility as a synthetic intermediate for the creation of novel compounds with tailored properties also warrants further investigation. The insights provided herein are intended to catalyze further exploration of this promising, yet understudied, chemical entity.
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Li, J. J., et al. (1999). Synthesis, Structure−Activity Relationships, and in Vivo Evaluations of Substituted Di-tert-butylphenols as a Novel Class of Potent, Selective, and Orally Active Cyclooxygenase-2 Inhibitors. 1. Thiazolone and Oxazolone Series. Journal of Medicinal Chemistry, 42(5), 785-797.[20]
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